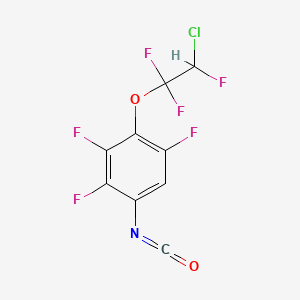
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- is a complex organic compound characterized by the presence of multiple halogen atoms and an isocyanate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a suitable benzene derivative under controlled conditions to introduce the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and continuous flow reactors to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include substituted benzene derivatives, ureas, and carbamates, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials for electronics.
Mechanism of Action
The mechanism of action of Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- involves its interaction with molecular targets through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The trifluoroethoxy and trifluoro groups may also influence the compound’s lipophilicity and electronic properties, affecting its overall behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 4-(2-chloro-1,1,2-trifluoroethoxy)-benzoic acid
- Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
- Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate
Uniqueness
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- is unique due to the presence of multiple trifluoro groups and an isocyanate group, which impart distinct reactivity and properties compared to its analogs. These features make it particularly valuable for specific applications in chemical synthesis and materials science .
Properties
CAS No. |
144039-22-5 |
|---|---|
Molecular Formula |
C9H2ClF6NO2 |
Molecular Weight |
305.56 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C9H2ClF6NO2/c10-8(14)9(15,16)19-7-3(11)1-4(17-2-18)5(12)6(7)13/h1,8H |
InChI Key |
FXTBVKKSVBJQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)OC(C(F)Cl)(F)F)F)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


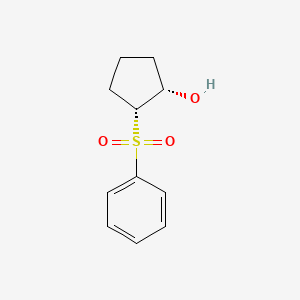
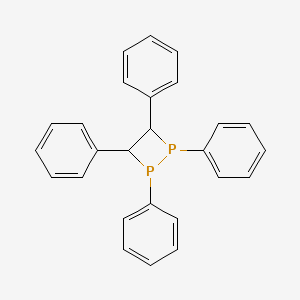
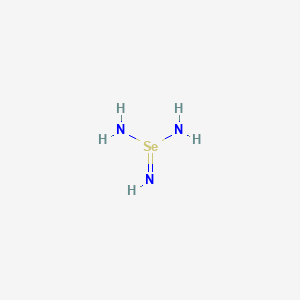
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
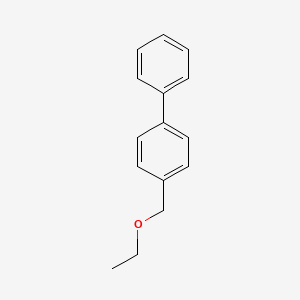
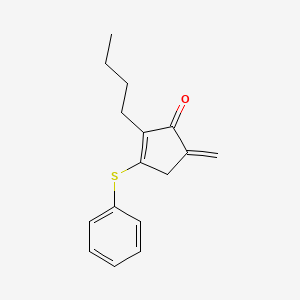
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
